4,6-Dibromo-2,3-dichlorophenyl isothiocyanate
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Overview
Description
Preparation Methods
The synthesis of 4,6-Dibromo-2,3-dichlorophenyl isothiocyanate typically involves the reaction of 4,6-dibromo-2,3-dichloroaniline with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
4,6-Dibromo-2,3-dichlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dibromo-2,3-dichlorophenyl isothiocyanate is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in organic synthesis and in the development of new chemical reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2,3-dichlorophenyl isothiocyanate involves its interaction with biological molecules, particularly proteins. The isothiocyanate group can form covalent bonds with amino acid residues in proteins, leading to changes in protein structure and function. This interaction can affect various molecular pathways and targets, depending on the specific protein involved .
Comparison with Similar Compounds
Similar compounds to 4,6-Dibromo-2,3-dichlorophenyl isothiocyanate include other isothiocyanate derivatives such as:
2,6-Dichlorophenyl isothiocyanate: This compound has a similar structure but lacks the bromine atoms.
3,4-Dichlorophenyl isothiocyanate: Another similar compound with different chlorine atom positions
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules.
Properties
Molecular Formula |
C7HBr2Cl2NS |
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Molecular Weight |
361.87 g/mol |
IUPAC Name |
1,5-dibromo-2,3-dichloro-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBr2Cl2NS/c8-3-1-4(9)7(12-2-13)6(11)5(3)10/h1H |
InChI Key |
QLUFBDKCGIVUFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Cl)N=C=S)Br |
Origin of Product |
United States |
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